molecular formula C19H15ClN4O2 B2355084 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide CAS No. 955546-24-4

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2355084
CAS No.: 955546-24-4
M. Wt: 366.81
InChI Key: DJZRVGFLBVUFRT-UHFFFAOYSA-N
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Description

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an indole moiety, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the indole moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling of the oxadiazole and indole units: This step often involves the use of coupling reagents such as EDCI or DCC to form an amide bond between the oxadiazole and indole units.

    Introduction of the chlorobenzyl group: This can be achieved through nucleophilic substitution reactions using 2-chlorobenzyl bromide or chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorobenzyl group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom in the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution reactions can yield a variety of substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and indole moiety may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3,4-oxadiazol-2-yl)-1H-indole: Lacks the chlorobenzyl group, which may affect its biological activity and chemical reactivity.

    N-(2-chlorobenzyl)acetamide: Lacks the oxadiazole and indole moieties, which are crucial for the compound’s unique properties.

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in other structural features, leading to variations in their applications and reactivity.

Uniqueness

The uniqueness of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c20-15-7-3-1-6-14(15)10-21-18(25)11-24-16-8-4-2-5-13(16)9-17(24)19-23-22-12-26-19/h1-9,12H,10-11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZRVGFLBVUFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)NCC3=CC=CC=C3Cl)C4=NN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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